Boc vs. Fmoc Protecting Group: Acid-Labile Orthogonality Enabling Alternative SPPS Protocols
The target compound bears a tert-butoxycarbonyl (Boc) N-protecting group, which is cleaved under acidic conditions (e.g., 50% TFA in DCM or neat TFA), making it suitable for Boc-SPPS or for peptides requiring acid-labile protection. In contrast, the directly analogous Fmoc-protected derivative, Fmoc-4-amino-1-phenylpiperidine-4-carboxylic acid (CAS 365550-97-6; MW 442.52 g/mol), requires base-mediated deprotection (20% piperidine in DMF) and is exclusively compatible with Fmoc-SPPS [1]. The molecular weight difference of 122.13 g/mol (27.6% increase) between the Boc and Fmoc forms directly affects resin loading calculations, coupling efficiency monitoring, and cost-per-mole in large-scale syntheses [1][2].
| Evidence Dimension | Protecting group identity and molecular weight, dictating SPPS compatibility |
|---|---|
| Target Compound Data | Boc protection; MW 320.38 g/mol; acid-labile (TFA-cleavable) |
| Comparator Or Baseline | Fmoc-4-amino-1-phenylpiperidine-4-carboxylic acid (CAS 365550-97-6); Fmoc protection; MW 442.52 g/mol; base-labile (piperidine-cleavable) |
| Quantified Difference | MW increase of 122.13 g/mol (27.6%) for the Fmoc analog vs. the Boc target compound |
| Conditions | Specifications obtained from vendor technical datasheets (Iris Biotech); SPPS cleavage conditions as per standard Boc/Fmoc chemistry protocols. |
Why This Matters
Selection between Boc and Fmoc directly dictates the entire peptide assembly strategy, resin choice, side-chain protecting group compatibility, and final cleavage conditions – choosing the wrong protecting group can render a synthetic route infeasible.
- [1] Iris Biotech GmbH. Fmoc-Appc (FAA8640) Product Page. CAS 365550-97-6. https://iris-biotech.de/es/faa8640 (accessed 2026-05-01). View Source
- [2] Iris Biotech GmbH. Boc-Appc (BAA4730) Product Page. CAS 887987-90-8. https://www.iris-biotech.de/global/baa4730 (accessed 2026-05-01). View Source
